molecular formula C18H16FNO3S B11084773 3-(4-Fluorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

3-(4-Fluorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11084773
M. Wt: 345.4 g/mol
InChI Key: DZTIRHYRVGCXOL-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a fluorobenzoyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the fluorobenzoyl and methylphenyl groups. Common synthetic routes may involve the use of reagents such as thioamides, benzoyl chlorides, and methylphenyl derivatives under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

Scientific Research Applications

3-(4-Fluorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-(4-Fluorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid stands out due to its unique thiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16FNO3S

Molecular Weight

345.4 g/mol

IUPAC Name

3-(4-fluorobenzoyl)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C18H16FNO3S/c1-11-2-4-13(5-3-11)17-20(15(10-24-17)18(22)23)16(21)12-6-8-14(19)9-7-12/h2-9,15,17H,10H2,1H3,(H,22,23)

InChI Key

DZTIRHYRVGCXOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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